![molecular formula C16H16O4 B1348700 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone CAS No. 39604-66-5](/img/structure/B1348700.png)
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a chemical compound that has been investigated for its properties as an antibacterial agent and urease inhibitory effects . It has potential applications in synthesis . It has also been used as the main ligand in the synthesis of novel Sm (III) complexes, serving as a bridging ligand connecting different building blocks and chelating the central metal ion, resulting in high photoluminescence and good quantum yield .
Synthesis Analysis
The compound has been synthesized by adopting solution-precipitation method . The Houben-Hoesch reaction mechanism between benzene-1,3,5-triol and acetonitrile was used to synthesize the ligand 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) by adopting a conventional method .Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is C17H18O5 . Its molecular weight is 302.33 .Chemical Reactions Analysis
The compound has been used in the synthesis of novel Sm (III) complexes . These complexes exhibit pure sharp emission bands from the intra f–f transitions of samarium ion, 4 G 5/2 → 6 H 5/2 (564 nm), 4 G 5/2 → 6 H 7/2 (600 nm) and 4 G 5/2 → 6 H 9/2 (646 nm) on monitoring the excitation at 373 nm, in the solid state at room temperature .Physical And Chemical Properties Analysis
The compound has a linear formula of C17H18O5 . Its molecular weight is 302.33 .Scientific Research Applications
Antibacterial Agent
This compound has potential antibacterial agent effects, which could be useful in the development of new antibiotics or antiseptic products .
Urease Inhibitory Effects
It also shows urease inhibitory effects, suggesting a role in treatments against diseases caused by urease-producing bacteria .
Synthesis Applications
The compound is used in chemical synthesis, possibly as an intermediate in the production of more complex molecules .
Photoluminescence Enhancement
When used as a ligand with Sm(III) ions and ancillary ligands like 1,10-phenanthroline (Phen) or bathophenanthroline (Bath), it results in enhanced photoluminescence. This could have applications in materials science, particularly in the development of new luminescent materials .
Antiviral Research
An analog of this compound has been synthesized and characterized for its inhibitory effects on Porcine reproductive and respiratory syndrome virus (PRRSV), indicating potential applications in antiviral research .
Mechanism of Action
Future Directions
The compound has been used in the synthesis of novel Sm (III) complexes, which exhibit enhanced photoluminescence . These complexes might be promising candidates in advanced displays and lighting systems . Moreover, the antimicrobial and antioxidant activities of these complexes were studied, and the results reveal that complex C2 exhibited excellent antimicrobial and antioxidant activities . This suggests potential future directions in the development of antimicrobial and antioxidant agents.
properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDJRBUBVCKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351018 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | |
CAS RN |
39604-66-5 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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